H-Glu-Ala-Leu-Glu-Leu-Ala-Arg-Gly-Ala-Ile-Phe-Gln-Ala-OH

peptide chemistry bioconjugation C-terminal modification

Researchers requiring the free-acid BINP for conjugation or quantitative receptor studies often receive the amide form, precluding direct carbodiimide coupling. Our >98% HPLC-pure H-Glu-Ala-Leu-Glu-Leu-Ala-Arg-Gly-Ala-Ile-Phe-Gln-Ala-OH (CAS 148330-12-5, MW 1388.6) is the authentic free-carboxyl peptide. • Enables direct EDC/NHS-mediated conjugation to amine carriers (KLH/BSA) without deprotection • Defined MW (1388.6 g/mol) ensures reproducible stoichiometry for immunogen preparation • Validated CD spectral signature & sequence integrity support lot-to-lot consistency in neuroprotection assays

Molecular Formula C62H101N17O19
Molecular Weight 1388.6 g/mol
CAS No. 148330-12-5
Cat. No. B176229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu-Ala-Leu-Glu-Leu-Ala-Arg-Gly-Ala-Ile-Phe-Gln-Ala-OH
CAS148330-12-5
Molecular FormulaC62H101N17O19
Molecular Weight1388.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C62H101N17O19/c1-11-32(6)49(60(96)78-44(28-37-16-13-12-14-17-37)59(95)74-40(20-22-45(64)80)55(91)72-36(10)61(97)98)79-52(88)33(7)69-46(81)29-68-54(90)39(18-15-25-67-62(65)66)73-50(86)35(9)71-57(93)42(26-30(2)3)77-56(92)41(21-24-48(84)85)75-58(94)43(27-31(4)5)76-51(87)34(8)70-53(89)38(63)19-23-47(82)83/h12-14,16-17,30-36,38-44,49H,11,15,18-29,63H2,1-10H3,(H2,64,80)(H,68,90)(H,69,81)(H,70,89)(H,71,93)(H,72,91)(H,73,86)(H,74,95)(H,75,94)(H,76,87)(H,77,92)(H,78,96)(H,79,88)(H,82,83)(H,84,85)(H,97,98)(H4,65,66,67)/t32-,33-,34-,35-,36-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1
InChIKeyGADLPOVNQUHKQW-KFKMRXQBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BINP Free Acid: Procurement Identity


H-Glu-Ala-Leu-Glu-Leu-Ala-Arg-Gly-Ala-Ile-Phe-Gln-Ala-OH (CAS 148330-12-5) is the 13-residue free-acid form of Brain Injury-derived Neurotrophic Peptide (BINP), a synthetic fragment of a 15 kDa neurotrophic factor originally isolated from injured neonatal rat brain [1]. The peptide comprises alternating charged (Glu, Arg, Gln) and hydrophobic (Ala, Leu, Ile, Phe) residues that fold into an amphiphilic α‑helix essential for receptor-mediated neurotrophic activity [2]. Unlike the more commonly cited C‑terminal amide variant, this compound terminates in a free carboxyl group (–COOH), which alters its net charge, molecular weight (1388.6 g mol⁻¹, C₆₂H₁₀₁N₁₇O₁₉), and suitability for chemical conjugation strategies .

C‑Terminus: Free acid (–COOH)
Conjugation: Direct amine-reactive
Structure: Amphiphilic α‑helix
High-purity specification (HPLC) supports reproducible receptor‑mediated neurotrophic studies; amide analog not directly interchangeable for bioconjugation.

BINP Free Acid Irreplaceability


C‑terminal modification critically determines the peptide's solubility, charge distribution, and amenability to bioconjugation. The free-acid terminus of H-Glu-Ala-Leu-Glu-Leu-Ala-Arg-Gly-Ala-Ile-Phe-Gln-Ala-OH enables direct carbodiimide‑mediated coupling to amine‑functionalized carriers, a strategy precluded with the amide form . Moreover, structure–activity studies demonstrate that single‑residue Gly substitutions (especially on the hydrophobic face of the amphiphilic helix) reduce or abolish neurotrophic potency [1]; thus, any alteration of the primary sequence, even conservative substitutions, cannot be assumed to preserve biological function. The combination of unique C‑terminal chemistry and sequence‑dependent helical integrity makes indiscriminate substitution with related peptides scientifically invalid for quantitative receptor‑binding, neuroprotection, or conjugation workflows.

Free acid (target)
Amide form (C‑terminal –NH₂) Lacks reactive carboxyl; carbodiimide coupling may not be feasible without prior hydrolysis. Conjugation workflow may require re‑validation.
Exact primary sequence
Gly‑substituted or scrambled analogs Single hydrophobic‑face Gly substitutions reduce α‑helical content (>50 % loss) and neurotrophic response; sequence‑dependent activity cannot be assumed.
Amphiphilic helix integrity
Peptide fragments or mimetics lacking ordered helix Receptor-binding and neuronal survival endpoint may differ; helical conformation is strongly correlated with reported activity.

BINP Free Acid Differentiation Evidence


C-Terminal Chemistry: Free Acid vs. Amide

The target compound H-Glu-Ala-Leu-Glu-Leu-Ala-Arg-Gly-Ala-Ile-Phe-Gln-Ala-OH possesses a free C‑terminal carboxyl group, resulting in a molecular weight of 1388.6 g mol⁻¹ (C₆₂H₁₀₁N₁₇O₁₉). The closest analog, the C‑terminal amide form (H-Glu-Ala-Leu-Glu-Leu-Ala-Arg-Gly-Ala-Ile-Phe-Gln-Ala-NH₂), has a molecular weight of 1387.6 g mol⁻¹ (C₆₂H₁₀₂N₁₈O₁₈) . This 1 Da difference reflects the exchange of –OH for –NH₂, which confers distinct chemical reactivity: the free acid allows direct EDC/NHS‑mediated conjugation to amine‑containing linkers, whereas the amide form requires prior hydrolysis or alternative coupling strategies . Purity of the target compound is specified at >98 % by HPLC (vendor datasheet), exceeding the ≥95 % purity commonly offered for the amide form by generic suppliers .

C‑Terminal identity
Head‑to‑head
Free acid: –COOH, MW 1388.6 g mol⁻¹
Amide: –CONH₂, MW 1387.6 g mol⁻¹
Distinct conjugation reactivity; supports direct carbodiimide coupling strategy selection.
ΔM 1 Da; purity ≥98 % HPLC (vendor specification).
peptide chemistry bioconjugation C-terminal modification

Aqueous Solubility vs. Common Fragments

The calculated aqueous solubility of H-Glu-Ala-Leu-Glu-Leu-Ala-Arg-Gly-Ala-Ile-Phe-Gln-Ala-OH is 1000 g L⁻¹ at 25 °C . In contrast, many neurotrophic peptide fragments derived from BDNF or NGF (e.g., BDNF loop‑4 mimetics) often require organic co‑solvents or acidic buffers to achieve comparable solubility [1]. This high intrinsic solubility of the BINP free-acid sequence facilitates the preparation of concentrated stock solutions for cell‑based assays without the need for DMSO or other solubilizing agents that may confound neuronal viability readouts.

Aqueous solubility
Class‑level
Calculated 1000 g L⁻¹ (25 °C)
Typical neurotrophic fragments: ≤100 g L⁻¹ or co‑solvent needed
Supports aqueous formulation for neuronal assays; may reduce vehicle‑induced artifacts.
Calculated solubility; context‑dependent in cell‑based models.
solubility formulation in vitro assay

Neurotrophic Potency vs. Scrambled Control

The canonical BINP sequence (amide form) at 10 pM increases survival of cultured septal cholinergic neurons from a basal level of ~20 % to ~60 % survival, representing a ~3‑fold enhancement over untreated controls [1][2]. Under identical conditions, a scrambled‑sequence peptide (same amino acid composition, randomized order) shows no detectable neuroprotective effect [3]. While the free‑acid form is expected to retain significant activity, C‑terminal amidation is a known determinant of receptor‑binding affinity in many neuropeptide families; therefore the exact potency of the free‑acid variant may differ from the amide form and must be established empirically for each assay system [4].

Neurotrophic response
Cross‑study
BINP (amide form): ~60 % survival (10 pM)
Scrambled control: ~20 % survival
Sequence‑specific neurotrophic response validated; free‑acid activity requires empirical confirmation.
Amide data; free‑acid potency may differ due to C‑terminal amidation influence.
neuroprotection glutamate toxicity neuronal survival

Helical Integrity vs. Gly-Substituted Analogs

Circular dichroism (CD) spectroscopy in 50 % trifluoroethanol (TFE), a membrane‑mimetic environment, confirms that BINP adopts an α‑helical conformation with a characteristic minimum at 208 nm and 222 nm [1]. The helical wheel projection reveals a pronounced amphiphilic profile, with hydrophobic residues (Leu, Ile, Phe) clustered on one face and charged residues (Glu, Arg) on the opposite face. Systematic Gly‑substitution of residues on the hydrophobic face (e.g., [Gly⁴]BINP, [Gly⁸]BINP) significantly reduces α‑helical content (mean residue ellipticity at 222 nm decreased by >50 %) and concomitant neurotrophic activity (<20 % of wild‑type) [1]. The free‑acid variant is predicted to retain the same helical propensity as the amide form, since the C‑terminal modification lies outside the helical segment (residues 1‑10) [2].

Helical integrity
Class‑level
Wild‑type: full α‑helix (CD minima 208/222 nm)
Gly‑substituted: >50 % loss in ellipticity
Amphiphilic helix correlated with receptor binding; sequence integrity required for conformational signature.
50 % TFE environment; neurotrophic activity parallel reduced.
circular dichroism alpha-helix structure-activity relationship

BINP Free Acid Applications


Carrier Conjugation for Vaccine Design

The free C‑terminal carboxyl group enables direct EDC/NHS‑mediated conjugation to amine‑functionalized carriers (KLH, BSA, or synthetic scaffolds) without prior deprotection or chemical transformation. This application is precluded for the amide form, which lacks a reactive carboxyl moiety and requires alternative, less efficient coupling strategies . The high purity (>98 %) and defined molecular weight (1388.6 g mol⁻¹) ensure reproducible stoichiometry and immunogen quality for antibody generation against the BINP receptor (p40BBP/TMEM158) [1].

C-Terminal SAR for Neurotrophic Potency

The free‑acid form serves as the baseline for systematic evaluation of C‑terminal chemistry effects on neuronal survival and receptor binding. Side‑by‑side comparison with the amide form allows researchers to quantify the contribution of the terminal amide to potency, selectivity, and metabolic stability in primary neuronal cultures exposed to glutamate toxicity [2]. This SAR platform is essential for optimizing lead peptides targeting the BINP–p40BBP axis.

QC Reference Standard for Neurotrophic Research

With a specified HPLC purity of >98 % and a well‑characterized CD spectral signature, this compound serves as a high‑purity reference standard for calibrating quantitative assays of BINP receptor binding (e.g., synaptosomal binding competition, SPR biosensor) and for validating lot‑to‑lot consistency in neuroprotection screening campaigns .

Application
Selection Property
Validation Focus
Carrier‑conjugate design research
Free‑acid C‑terminus reactivity
Conjugation efficiency and immunogen stoichiometry
C‑terminal SAR for neurotrophic pathway studies
Free‑acid vs. amide comparator availability
Neuronal survival endpoint and receptor‑binding comparison
QC reference for BINP receptor assays
High‑purity lot and CD‑characterized helix
Lot‑to‑lot consistency in binding and neuroprotection screening
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